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This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
lodoindolin-2-one (CsHsINO), a halogenated derivative of the indolin-2-one scaffold, which is
a core structure in many biologically active compounds. This document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

5-lodoindolin-2-one is a valuable synthetic intermediate in the preparation of various
pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential
for its identification, characterization, and quality control in research and development settings.
This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental
protocols.

Spectroscopic Data

While a comprehensive experimental dataset for 5-lodoindolin-2-one is not readily available in
the public domain, data from closely related halogenated indolin-2-ones, such as 5-bromo and
5-chloro derivatives, can provide valuable reference points. The following tables summarize the
expected and reported data for these analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
expected chemical shifts for 5-lodoindolin-2-one are influenced by the electron-withdrawing
nature of the iodine atom and the overall electronic environment of the indolinone core.

Table 1: Predicted *H NMR Spectral Data for 5-lodoindolin-2-one

Chemical Shift (6, ppm) Multiplicity Assighment
~10.5 Singlet N-H

~75 Doublet Aromatic C4-H
~7.4 Doublet of doublets Aromatic C6-H
~6.7 Doublet Aromatic C7-H
~35 Singlet C3-Hz

Table 2: Predicted 13C NMR Spectral Data for 5-lodoindolin-2-one

Chemical Shift (6, ppm) Assighment
~ 175 C=0 (C2)

~ 142 Aromatic C7a
~ 138 Aromatic C6
~ 132 Aromatic C4
~ 128 Aromatic C3a
~ 111 Aromatic C7
~ 83 C-I (C5)

~ 36 CH2 (C3)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of 5-lodoindolin-2-one is expected to show characteristic absorption bands for the
N-H, C=0, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for 5-lodoindolin-2-one

Wavenumber (cm~?) Intensity Assignment

~ 3200 Strong, Broad N-H Stretch

~ 1710 Strong, Sharp C=0 (Amide) Stretch

~ 1610 Medium C=C Aromatic Stretch

~ 1470 Medium C-H Bend

~ 820 Strong C-H Aromatic Out-of-Plane
Bend

~ 550 Medium C-I Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The exact mass of 5-lodoindolin-2-one has been calculated and is a key identifier.

[1]

Table 4: Mass Spectrometry Data for 5-lodoindolin-2-one

Parameter Value Source

Molecular Formula CsHsINO PubChem[1]
Molecular Weight 259.04 g/mol PubChem[1]
Exact Mass 258.94941 Da PubChem[1]

The fragmentation pattern in electron ionization (El) mass spectrometry would be expected to
show a prominent molecular ion peak (M*) at m/z 259. Subsequent fragmentation may involve
the loss of CO (m/z 231) and further cleavages of the indolinone ring.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is
dissolved in a deuterated solvent, commonly deuterated chloroform (CDCIs) or dimethyl
sulfoxide (DMSO-ds), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
For *H NMR, the spectral width is typically set from -2 to 12 ppm. For 33C NMR, the spectral
width is generally from O to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate
(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used
for solid samples. Spectra are typically recorded over the range of 4000 to 400 cm™1,

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For molecular weight
determination, Electrospray lonization (ESI) is common, providing a protonated molecule
[M+H]*. For fragmentation analysis, Electron lonization (El) at 70 eV is typically used. High-
resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 5-lodoindolin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-lodoindolin-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064591#spectroscopic-data-for-5-iodoindolin-2-one-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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